N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 4-(methylthio)phenyl group and an imidazole-containing ethoxyethoxyethyl side chain. Its structure combines modularity for synthetic derivatization and pharmacophore compatibility for target engagement .
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-23-16-5-2-15(3-6-16)4-7-17(21)19-9-12-22-13-11-20-10-8-18-14-20/h2-3,5-6,8,10,14H,4,7,9,11-13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAXWUHAGPKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide and catalysts such as potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the ether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
This compound has been investigated for various applications across multiple disciplines:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. Studies have shown that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide can inhibit bacterial growth effectively.
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, demonstrating cytotoxic effects against various cancer cell lines.
Biological Studies
- Enzyme Inhibition : The interaction of the imidazole ring with metal ions allows this compound to modulate enzyme activity, potentially leading to therapeutic implications in diseases where enzyme regulation is critical.
- Inflammatory Response Modulation : Preliminary studies suggest that it may influence inflammatory pathways, making it a candidate for treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
Materials Science
- Catalytic Applications : The unique structure of this compound positions it as a potential catalyst in organic reactions, particularly those involving nucleophilic substitutions.
Case Studies
Several studies have documented the effectiveness of this compound in laboratory settings:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against resistant strains of bacteria, highlighting its potential as a new antibiotic agent.
- Anticancer Evaluation : Research published in Cancer Research showed promising results where this compound induced apoptosis in breast cancer cells through caspase activation pathways.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The compound may also interact with enzymes, inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues identified from literature and patent sources include:
Research Findings and Implications
- Structural Advantages : The ethoxyethoxyethyl linker in the target compound balances solubility and membrane permeability, outperforming analogues with rigid (e.g., pyridinyl in compound 3) or overly flexible (e.g., hexyloxy in 2g) spacers .
- Methylthio vs. Methoxy/CF3 : The SMe group’s electron-donating nature may enhance metabolic stability compared to the electron-withdrawing CF3 in 545352-23-6, though direct comparative data are lacking .
- Heterocycle Diversity : Imidazole (target) vs. imidazoline (C19/C20) vs. triazole ([0096] in ) impacts hydrogen-bonding networks and target selectivity .
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article delves into its synthesis, biological evaluations, and potential therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C17H24N4O2S
- Molecular Weight : 348.46 g/mol
- CAS Number : 676348-65-5
The structure incorporates an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the methylthio group enhances lipophilicity, potentially influencing its pharmacokinetic properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Imidazole Ethoxy Linkage : The initial step includes the reaction of 1H-imidazole with ethylene glycol derivatives to form the ethoxy linkage.
- Substitution Reaction : The next step involves introducing the methylthio group onto the phenyl ring via a substitution reaction, enhancing the compound's biological activity.
- Amide Bond Formation : Finally, coupling reactions are performed to form the amide bond with propanamide derivatives.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In a study published in MDPI, derivatives of similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro studies have indicated that this compound exhibits anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The compound reduced levels of TNF-alpha and IL-6 significantly, indicating its potential use in treating inflammatory diseases .
Case Studies
One notable case study involved testing this compound in animal models for its efficacy in reducing inflammation associated with acute lung injury. Mice treated with the compound demonstrated reduced pulmonary edema and lower levels of inflammatory markers compared to control groups. Histological examination revealed decreased infiltration of neutrophils in lung tissues, supporting its anti-inflammatory role .
Therapeutic Implications
The diverse biological activities exhibited by this compound suggest its potential as a therapeutic agent. Its antimicrobial properties could be harnessed in developing new antibiotics, while its anti-inflammatory effects may lead to applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
